REACTION_CXSMILES
|
[C:1]1([CH:7]2[NH:12][CH2:11][CH2:10][N:9]([C:13]3[N:22]=[C:21]4[C:16]([C:17](=[O:30])[C:18]([C:27]([OH:29])=[O:28])=[CH:19][N:20]4[C:23]([CH3:26])([CH3:25])[CH3:24])=[CH:15][C:14]=3[F:31])[CH2:8]2)C=CC=CC=1.[CH3:32]S([O-])(=O)=O>>[CH3:1][CH:7]1[N:12]([CH3:32])[CH2:11][CH2:10][N:9]([C:13]2[N:22]=[C:21]3[C:16]([C:17](=[O:30])[C:18]([C:27]([OH:29])=[O:28])=[CH:19][N:20]3[C:23]([CH3:24])([CH3:25])[CH3:26])=[CH:15][C:14]=2[F:31])[CH2:8]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1CN(CCN1)C1=C(C=C2C(C(=CN(C2=N1)C(C)(C)C)C(=O)O)=O)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
|
Smiles
|
CC1CN(CCN1C)C1=C(C=C2C(C(=CN(C2=N1)C(C)(C)C)C(=O)O)=O)F
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |